2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1257550-04-1
VCID: VC6332192
InChI: InChI=1S/C18H20Cl2N4O2/c19-13-2-1-3-14(16(13)20)21-15(25)10-24-8-6-12(7-9-24)18-23-22-17(26-18)11-4-5-11/h1-3,11-12H,4-10H2,(H,21,25)
SMILES: C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C18H20Cl2N4O2
Molecular Weight: 395.28

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide

CAS No.: 1257550-04-1

Cat. No.: VC6332192

Molecular Formula: C18H20Cl2N4O2

Molecular Weight: 395.28

* For research use only. Not for human or veterinary use.

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide - 1257550-04-1

Specification

CAS No. 1257550-04-1
Molecular Formula C18H20Cl2N4O2
Molecular Weight 395.28
IUPAC Name 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide
Standard InChI InChI=1S/C18H20Cl2N4O2/c19-13-2-1-3-14(16(13)20)21-15(25)10-24-8-6-12(7-9-24)18-23-22-17(26-18)11-4-5-11/h1-3,11-12H,4-10H2,(H,21,25)
Standard InChI Key LZKZKUAWLMYSHZ-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule consists of three primary components:

  • A piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.

  • An acetamide linker connecting the piperidine nitrogen to a 2,3-dichlorophenyl group.

  • A 2,3-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.

This architecture combines rigidity from the oxadiazole and piperidine with flexibility from the acetamide linker, enabling diverse interactions with biological targets .

Computed Physicochemical Data

Key properties derived from structural analogs and computational tools include:

PropertyValue
Molecular FormulaC16H18Cl2N4O2
Molecular Weight369.25 g/mol
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area63 Ų
SolubilityPoor aqueous solubility

The logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting water solubility . The polar surface area aligns with compounds exhibiting moderate blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential modular steps:

  • Preparation of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

    • Cyclopropanecarbonyl chloride reacts with piperidine-4-carbohydrazide to form the oxadiazole ring via cyclodehydration .

    • Yield: ~65% (based on analogous reactions) .

  • Alkylation with Chloroacetamide

    • The piperidine nitrogen undergoes alkylation with 2-chloro-N-(2,3-dichlorophenyl)acetamide in the presence of a base (e.g., K2CO3) .

    • Solvent: Dimethylformamide (DMF) at 80°C .

  • Purification

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound .

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropyl), 1.80–2.10 (m, 4H, piperidine), 3.45 (s, 2H, CH2CO), 7.25–7.45 (m, 3H, aromatic) .

  • MS (ESI+): m/z 369.1 [M+H]+ .

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifications to the acetamide linker may improve pharmacokinetics .

  • Prodrug Strategies: Esterification of the acetamide could enhance bioavailability .

Agricultural Chemistry

Oxadiazole derivatives exhibit herbicidal activity (e.g., inhibition of acetolactate synthase) .

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